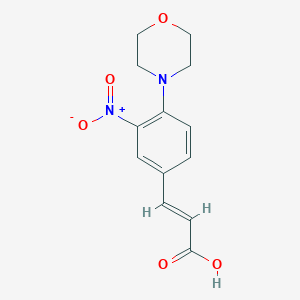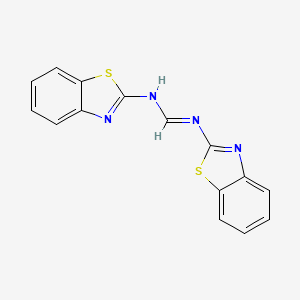
1-(亚磺酰胺基)-3-(三氟甲基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Sulfinylamino)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a sulfinylamino group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
科学研究应用
1-(Sulfinylamino)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity
作用机制
Target of Action
Compounds with similar structures are often involved in radical trifluoromethylation .
Biochemical Pathways
Trifluoromethylation is a common reaction in pharmaceuticals, agrochemicals, and materials .
Result of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
生化分析
Biochemical Properties
1-(Sulfinylamino)-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed that the trifluoromethyl group can form electron donor-acceptor complexes with certain biomolecules, leading to changes in their reactivity and function . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group can alter the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound impacts cellular function and overall cell health.
Molecular Mechanism
At the molecular level, 1-(Sulfinylamino)-3-(trifluoromethyl)benzene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. The trifluoromethyl group can act as a radical precursor, participating in radical trifluoromethylation reactions that modify the activity of target biomolecules . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under various conditions, but its effects can change over time due to degradation or interaction with other biomolecules . Long-term studies in in vitro and in vivo settings have revealed that the compound can have lasting effects on cellular function, highlighting the importance of considering temporal factors in its application.
Dosage Effects in Animal Models
The effects of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, it can lead to toxic or adverse effects, including changes in gene expression and cellular metabolism . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
1-(Sulfinylamino)-3-(trifluoromethyl)benzene is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group can influence metabolic flux and metabolite levels by participating in radical trifluoromethylation reactions . These interactions are essential for understanding the compound’s role in metabolic processes and its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene within cells and tissues are influenced by its interactions with transporters and binding proteins. The trifluoromethyl group can affect the localization and accumulation of the compound, leading to changes in its activity and function . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene is determined by its targeting signals and post-translational modifications. The trifluoromethyl group can direct the compound to specific compartments or organelles, influencing its activity and function
准备方法
One common synthetic route includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved under mild conditions with good functional group tolerance and broad substrate scope . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(Sulfinylamino)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic aromatic substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfonyl derivatives, amino derivatives, and substituted benzene compounds.
相似化合物的比较
1-(Sulfinylamino)-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Sulfinylamino)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.
1-(Sulfinylamino)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.
1-(Sulfonylamino)-3-(trifluoromethyl)benzene: Contains a sulfonylamino group instead of a sulfinylamino group. The uniqueness of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene lies in its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications
属性
IUPAC Name |
1-(sulfinylamino)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NOS/c8-7(9,10)5-2-1-3-6(4-5)11-13-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMAHKQUGFOWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=S=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Oxaspiro[5.5]undecan-4-amine](/img/structure/B2563970.png)

![4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE](/img/structure/B2563974.png)
![[(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride](/img/structure/B2563975.png)


![11-methyl-12-[(4-methylphenyl)methyl]-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2563979.png)
![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)
![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)
![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)



![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)
